molecular formula C7H12O2 B14141060 2-Ethoxy-3-methylbut-2-enal CAS No. 89005-36-7

2-Ethoxy-3-methylbut-2-enal

Cat. No.: B14141060
CAS No.: 89005-36-7
M. Wt: 128.17 g/mol
InChI Key: BLQPHJHXSPUSGW-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylbut-2-enal is an organic compound with the molecular formula C7H12O2 It is a member of the enal family, characterized by the presence of both an alkene and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methylbut-2-enal can be achieved through several methods. One common approach involves the base-catalyzed addition of ethanol to ethyl 2-methylbuta-2,3-dienoate, which is highly stereoselective and yields ethyl (E)-3-ethoxy-2-methylbut-2-enoate . Another method involves the dehydration of a composition enriched in 2-methyl-but-2-ene .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylbut-2-enal undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 2-Ethoxy-3-methylbutanoic acid.

    Reduction: 2-Ethoxy-3-methylbutanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

2-Ethoxy-3-methylbut-2-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methylbut-2-enal involves its interaction with various molecular targets. The compound can undergo nucleophilic addition reactions due to the presence of the aldehyde group. This reactivity is crucial for its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-3-methylbut-2-enal is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

89005-36-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-ethoxy-3-methylbut-2-enal

InChI

InChI=1S/C7H12O2/c1-4-9-7(5-8)6(2)3/h5H,4H2,1-3H3

InChI Key

BLQPHJHXSPUSGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C(C)C)C=O

Origin of Product

United States

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